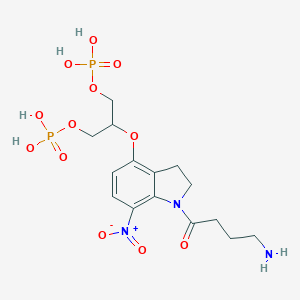
DPNI-caged-GABA
概要
説明
DPNI-caged-GABA, also known as Nitroindoline-caged gamma-aminobutyric acid, is a photoactivatable compound used in neuroscience research. It is designed to release gamma-aminobutyric acid upon exposure to light, allowing precise control over gamma-aminobutyric acid signaling in neural tissues. This compound is highly water-soluble and exhibits fast photorelease, making it efficient for use at near-ultraviolet and 405 nm wavelengths .
科学的研究の応用
DPNI-caged-GABA has a wide range of applications in scientific research, particularly in neuroscience:
Neuroscience: It is used to study the distribution and properties of gamma-aminobutyric acid receptors in neuronal compartments.
Epilepsy Research: this compound has been used in studies to modulate neuronal activities during artificial epileptic rhythms, providing insights into the mechanisms of epilepsy.
作用機序
DPNI-caged-GABAは、光活性化メカニズムを通じてその効果を発揮します。光に曝露すると、ニトロインドリン基が切断され、γ-アミノ酪酸が放出されます。放出されたγ-アミノ酪酸は、その後、γ-アミノ酪酸受容体、主にγ-アミノ酪酸A型受容体に結合し、神経細胞の活動を阻害します。このメカニズムにより、神経組織におけるγ-アミノ酪酸シグナル伝達の空間的および時間的制御が正確に行えます .
生化学分析
Biochemical Properties
DPNI-caged-GABA is involved in modulating neural electrophysiological activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating neural activity . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, allowing this compound to influence various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: DPNI-caged-GABAの合成には、γ-アミノ酪酸にニトロインドリン基を付加することが含まれます。このプロセスには、通常、次の手順が含まれます。
γ-アミノ酪酸の保護: γ-アミノ酪酸のアミノ基は、適切な保護基を使用して保護されます。
ニトロインドリンの付加: 保護されたγ-アミノ酪酸は、特定の条件下でニトロインドリン誘導体と反応させ、ケージド化合物を形成します。
脱保護: 保護基を脱保護して、最終的なthis compound化合物を生成します。
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を高くするために反応条件を最適化することが含まれます。その後、クロマトグラフィーや結晶化などの技術を使用して化合物を精製します .
化学反応の分析
反応の種類: DPNI-caged-GABAは、主に光分解を受けます。光に曝露すると、ニトロインドリン基が切断され、γ-アミノ酪酸が放出されます。この光反応は、近紫外線および405 nmの波長で効率的です .
一般的な試薬と条件:
試薬: ニトロインドリン誘導体、γ-アミノ酪酸の保護基。
条件: 光分解は、通常、必要な波長で発光するレーザーまたは光源を使用して行われます。
主な生成物: 光分解反応の主な生成物は、遊離γ-アミノ酪酸であり、これはその後、神経組織のγ-アミノ酪酸受容体と相互作用することができます .
4. 科学研究への応用
This compoundは、特に神経科学において、科学研究で幅広く応用されています。
神経科学: これは、神経細胞区画におけるγ-アミノ酪酸受容体の分布と特性を研究するために使用されます。
神経生物学: この化合物は、特定の時点および場所でγ-アミノ酪酸を放出することによって、神経細胞を選択的にサイレンシングすることを可能にし、神経回路とその機能の研究を可能にします.
てんかん研究: this compoundは、人工的なてんかんリズム中の神経活動を調節する研究で使用されており、てんかんのメカニズムに関する洞察を提供します.
類似化合物との比較
DPNI-caged-GABAは、ビス-カルボキシ-2-ニトロベンジル-GABAやナノリポソーム封入ケージドγ-アミノ酪酸などの他のケージドγ-アミノ酪酸化合物と比較されます。
ビス-カルボキシ-2-ニトロベンジル-GABA: この化合物も神経組織の光制御を可能にするが、光化学的プロファイルと受容体相互作用特性が異なります。
ナノリポソーム封入ケージドγ-アミノ酪酸: この化合物は、神経活動を調節するためのナノリポソームベースのデリバリーシステムを使用します。
This compoundの独自性: this compoundは、光放出が速く、水溶性が高いことが特徴であり、神経科学研究で非常に効率的です。その薬理学的干渉を最小限に抑えてγ-アミノ酪酸を放出する能力は、他のケージドγ-アミノ酪酸化合物とは一線を画しています .
特性
IUPAC Name |
[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHBTSDKGMLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DPNI-caged GABA allow for the investigation of GABA receptor kinetics and distribution?
A1: DPNI-caged GABA is a photosensitive compound where GABA, the primary inhibitory neurotransmitter in the brain, is rendered inactive by a chemical "cage" (DPNI). Upon exposure to light of a specific wavelength, the DPNI cage is cleaved, rapidly releasing GABA in its active form []. This light-triggered activation allows researchers to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
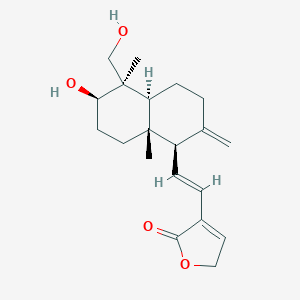

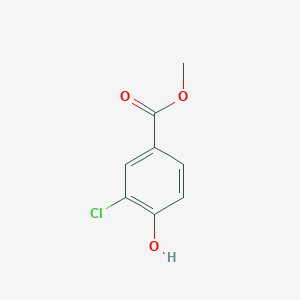
![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)

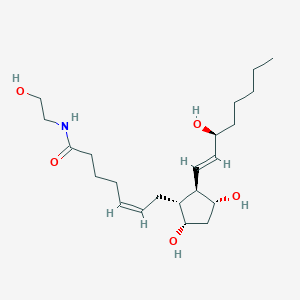
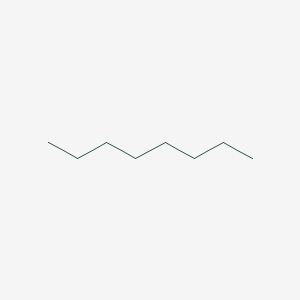
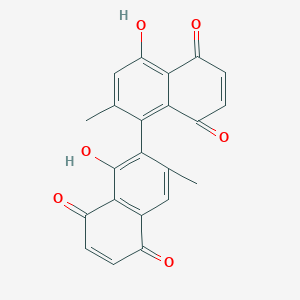
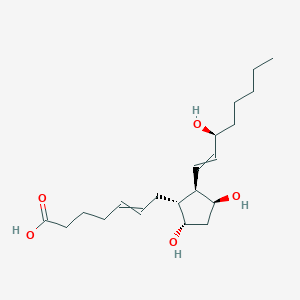
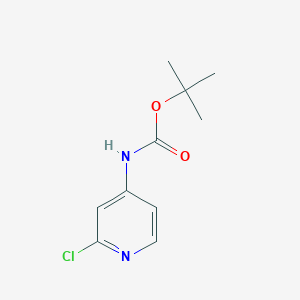
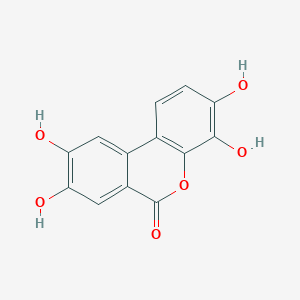
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
